5-Hydroxy-2-methylpyridine

Catalog No.
S702509
CAS No.
1121-78-4
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-methylpyridine

CAS Number

1121-78-4

Product Name

5-Hydroxy-2-methylpyridine

IUPAC Name

6-methylpyridin-3-ol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3

InChI Key

DHLUJPLHLZJUBW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)O

Synonyms

6-Methyl-3-pyridol; 2-Methyl-5-hydroxypyridine; 2-Methyl-5-pyridinol; 3-Hydroxy-6-methylpyridine; 5-Hydroxy-2-methylpyridine; 5-Hydroxy-2-picoline6-Methyl-3-hydroxypyridine; 6-Methyl-3-pyridinol; NSC 27963

Canonical SMILES

CC1=NC=C(C=C1)O

Occurrence and Synthesis:

5-Hydroxy-2-methylpyridine, also known as 2-methyl-5-hydroxypyridine, is a heterocyclic aromatic compound found naturally in some plant species, including Cynoglossum zeylanicum and Panax ginseng Source: National Center for Biotechnology Information, [PubChem: )].

Applications in Organic Synthesis:

The presence of the hydroxyl and methyl groups on the pyridine ring makes 5-Hydroxy-2-methylpyridine a valuable intermediate in organic synthesis. Researchers have utilized it as a starting material for the synthesis of various other compounds, including:

  • 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde: This compound finds applications in medicinal chemistry Source: Sigma-Aldrich, [5-Hydroxy-2-methylpyridine: ].
  • [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]: This coordination complex is being explored for its potential applications in material science Source: Sigma-Aldrich, [5-Hydroxy-2-methylpyridine: ].

5-Hydroxy-2-methylpyridine is an organic compound with the molecular formula C₆H₇NO. It is characterized by a pyridine ring with a hydroxyl group and a methyl group at the 5 and 2 positions, respectively. This compound is notable for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Alkylation: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

These reactions make it versatile for synthesizing more complex molecules.

Research indicates that 5-Hydroxy-2-methylpyridine exhibits various biological activities. It has been studied for its potential role in:

  • Antimicrobial Properties: Some studies suggest it may inhibit the growth of certain bacteria.
  • Neuroprotective Effects: There is evidence that it may protect neuronal cells from oxidative stress.
  • Pharmacological

Several methods exist for synthesizing 5-Hydroxy-2-methylpyridine:

  • Catalytic Hydrogen Reduction: This method involves reducing 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant, yielding 5-Hydroxy-2-methylpyridine efficiently .
  • Nucleophilic Substitution: Starting from 2-chloro-5-methylpyridine, a nucleophile can displace the chlorine atom, forming the desired compound.
  • Hydroxylation Reactions: Various hydroxylation techniques can also be employed to introduce the hydroxyl group at the 5 position on the pyridine ring.

Studies on 5-Hydroxy-2-methylpyridine's interactions focus on its biological effects and potential drug interactions:

  • Drug Metabolism: Investigations into how this compound influences metabolic pathways are ongoing, particularly regarding its interaction with cytochrome P450 enzymes.
  • Synergistic Effects: Research is being conducted to assess its combined effects with other therapeutic agents, especially in enhancing efficacy against specific diseases.

Several compounds share structural similarities with 5-Hydroxy-2-methylpyridine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxy-5-methylpyridineHydroxyl group at position 2Primarily used as an agricultural chemical .
3-Hydroxy-2-methylpyridineHydroxyl group at position 3Exhibits different biological activity profiles.
6-Hydroxy-2-methylpyridineHydroxyl group at position 6Less common; limited applications compared to others.

The uniqueness of 5-Hydroxy-2-methylpyridine lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

0.8

Melting Point

169.0 °C

UNII

UKE16JP1JR

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1121-78-4

Wikipedia

2-methyl-5-hydroxypyridine

Dates

Modify: 2023-08-15

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